4-Chloro-8-fluorocoumarin
Description
4-Chloro-8-fluorocoumarin is a halogenated coumarin derivative characterized by chloro and fluoro substituents at positions 4 and 8, respectively. Coumarins are bicyclic aromatic compounds with a benzopyrone scaffold, widely studied for their diverse biological activities, including antioxidant, antimicrobial, and fluorescent properties. The introduction of halogens like chlorine and fluorine enhances electronic effects, lipophilicity, and metabolic stability, making such derivatives valuable in medicinal chemistry and materials science.
Properties
Molecular Formula |
C9H4ClFO2 |
|---|---|
Molecular Weight |
198.58 g/mol |
IUPAC Name |
4-chloro-8-fluorochromen-2-one |
InChI |
InChI=1S/C9H4ClFO2/c10-6-4-8(12)13-9-5(6)2-1-3-7(9)11/h1-4H |
InChI Key |
KNIBPOKQVHUWGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)OC(=O)C=C2Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-fluorocoumarin typically involves the introduction of chlorine and fluorine atoms into the coumarin core. One common method is the Pechmann condensation, where phenols react with β-ketoesters in the presence of a catalyst. For 4-Chloro-8-fluorocoumarin, the starting materials would include 4-chlorophenol and 8-fluoro-β-ketoester. The reaction is usually carried out under acidic conditions, often using sulfuric acid or a Lewis acid as a catalyst .
Industrial Production Methods
In an industrial setting, the production of 4-Chloro-8-fluorocoumarin may involve large-scale Pechmann condensation reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity 4-Chloro-8-fluorocoumarin .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-8-fluorocoumarin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrocoumarins or other reduced products.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydrocoumarins. Substitution reactions can lead to a variety of functionalized coumarin derivatives .
Scientific Research Applications
4-Chloro-8-fluorocoumarin has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe for detecting metal ions and studying molecular interactions.
Biology: The compound is employed in bioimaging and as a marker for tracking biological processes.
Medicine: Research has explored its potential as an anticancer agent and its role in drug development.
Industry: It is used in the development of dyes, optical brighteners, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-8-fluorocoumarin involves its interaction with specific molecular targets. In biological systems, it can bind to proteins, enzymes, or nucleic acids, affecting their function. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity. The compound’s fluorescence properties also make it useful for studying molecular pathways and interactions .
Comparison with Similar Compounds
Key Observations:
- Substituent Position : Fluorine at C8 in 4-Chloro-8-fluorocoumarin may enhance electron-withdrawing effects compared to C7-methoxy derivatives (e.g., ), altering reactivity and π-conjugation .
- Heterocycle Core : Quinazolines (e.g., ) differ from coumarins in nitrogen content, affecting hydrogen bonding and pharmacological targets .
Antioxidant and Reactive Oxygen Species (ROS) Scavenging Profiles
Hydroxy-3-phenylcoumarins () exhibit robust antioxidant activity via ORAC (Oxygen Radical Absorbance Capacity) and ESR (Electron Spin Resonance), with oxidation potentials measured by cyclic voltammetry (CV) .
- Fluorine : Electron-withdrawing nature may stabilize radical intermediates, enhancing ROS scavenging.
- Chlorine : May increase radical stability through inductive effects but reduce solubility compared to hydroxylated analogs .
Physicochemical and Spectroscopic Properties
- 4-(2-fluorophenyl)-7-methoxycoumarin (): NMR and HRMS data confirm substituent positioning, with X-ray crystallography revealing planar aromatic systems .
- 4-Chloro-8-fluorocoumarin : Predicted to exhibit downfield shifts in ¹H-NMR due to electron-withdrawing halogens, similar to fluorophenyl analogs .
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